molecular formula C9H14ClN3 B13313910 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine

Cat. No.: B13313910
M. Wt: 199.68 g/mol
InChI Key: HTAZXRNPMWBYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine is a chemical compound with the molecular formula C9H14ClN3 It is a nitrogen-containing heterocyclic compound, which means it has a ring structure composed of carbon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the replacement of the chlorine atom with various functional groups, such as hydroxyl, alkyl, or amino groups.

Scientific Research Applications

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloro-pyrazin-2-amine: Similar in structure but with a bromine atom instead of a pentan-3-yl group.

    Pyrazinamide: A well-known antitubercular agent with a pyrazine ring structure.

    5-Aryl-N-(pyrazin-2-yl)thiophene-2-amine: Another pyrazine derivative with different substituents.

Uniqueness

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentan-3-yl group may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved biological activity compared to other pyrazine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

5-chloro-N-pentan-3-ylpyrazin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-3-7(4-2)13-9-6-11-8(10)5-12-9/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

HTAZXRNPMWBYOI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CN=C(C=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.